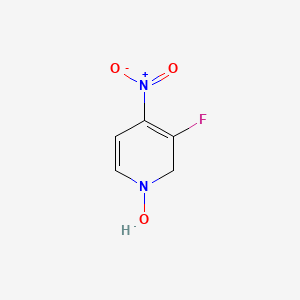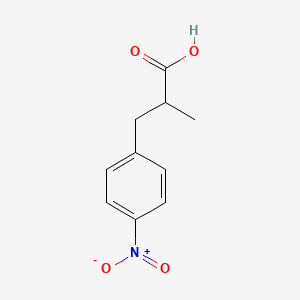![molecular formula C17H19N5O4S B13414289 5'-S-[2-(Hydroxymethyl)phenyl]-5'-thio-adenosine](/img/structure/B13414289.png)
5'-S-[2-(Hydroxymethyl)phenyl]-5'-thio-adenosine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5’-S-[2-(Hydroxymethyl)phenyl]-5’-thio-adenosine is a complex organic compound that features a unique combination of a phenyl group, a hydroxymethyl group, and a thio-adenosine moiety. This compound is of significant interest in various fields of scientific research due to its potential biological activities and its role as a building block in organic synthesis.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5’-S-[2-(Hydroxymethyl)phenyl]-5’-thio-adenosine typically involves multi-step organic reactions. One common method includes the reaction of 2-(Hydroxymethyl)phenyl thiol with adenosine derivatives under specific conditions to form the desired compound. The reaction conditions often involve the use of solvents like toluene or methanol and catalysts such as sodium borohydride .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods to ensure higher yields and purity, possibly through the use of continuous flow reactors and advanced purification techniques.
化学反应分析
Types of Reactions
5’-S-[2-(Hydroxymethyl)phenyl]-5’-thio-adenosine can undergo various types of chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used reducing agents.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxymethyl group can yield 2-formylphenyl derivatives, while reduction can produce 2-(hydroxymethyl)phenyl derivatives .
科学研究应用
5’-S-[2-(Hydroxymethyl)phenyl]-5’-thio-adenosine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as antiviral or anticancer properties.
Industry: It may be used in the development of new materials or as a precursor in the synthesis of pharmaceuticals
作用机制
The mechanism of action of 5’-S-[2-(Hydroxymethyl)phenyl]-5’-thio-adenosine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but it is believed to involve modulation of signal transduction pathways and inhibition of key enzymes .
相似化合物的比较
Similar Compounds
2-(Hydroxymethyl)phenyl derivatives: These compounds share the hydroxymethylphenyl group and exhibit similar chemical reactivity.
Thio-adenosine derivatives: Compounds with thio-adenosine moieties have comparable biological activities and synthetic applications.
Uniqueness
5’-S-[2-(Hydroxymethyl)phenyl]-5’-thio-adenosine is unique due to the combination of its structural features, which confer distinct chemical and biological properties. Its ability to undergo diverse chemical reactions and its potential in various research fields make it a compound of significant interest .
属性
分子式 |
C17H19N5O4S |
|---|---|
分子量 |
389.4 g/mol |
IUPAC 名称 |
(2R,3R,4S,5S)-2-(6-aminopurin-9-yl)-5-[[2-(hydroxymethyl)phenyl]sulfanylmethyl]oxolane-3,4-diol |
InChI |
InChI=1S/C17H19N5O4S/c18-15-12-16(20-7-19-15)22(8-21-12)17-14(25)13(24)10(26-17)6-27-11-4-2-1-3-9(11)5-23/h1-4,7-8,10,13-14,17,23-25H,5-6H2,(H2,18,19,20)/t10-,13-,14-,17-/m1/s1 |
InChI 键 |
TXTXBMWPARVPCP-IWCJZZDYSA-N |
手性 SMILES |
C1=CC=C(C(=C1)CO)SC[C@@H]2[C@H]([C@H]([C@@H](O2)N3C=NC4=C(N=CN=C43)N)O)O |
规范 SMILES |
C1=CC=C(C(=C1)CO)SCC2C(C(C(O2)N3C=NC4=C(N=CN=C43)N)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-[[(8R,9R,10R,13S,14S,17R)-17-acetyl-17-hydroxy-10,13-dimethyl-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-3-ylidene]amino]oxyacetic acid](/img/structure/B13414213.png)
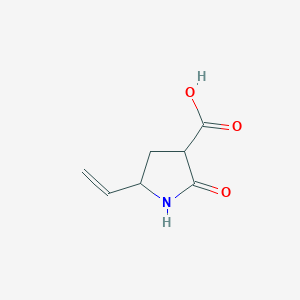

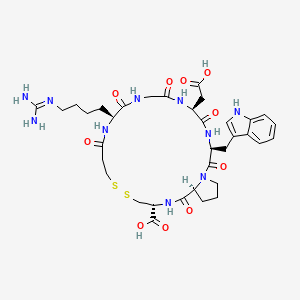

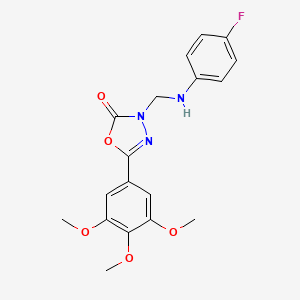
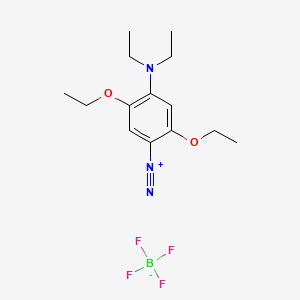
![Diethyl 1-methyl-3-hydroxy-5-[3-pyridyl]pyrrole-2,4-dicarboxylate](/img/structure/B13414253.png)
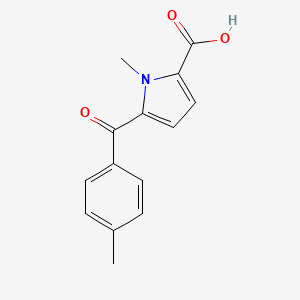

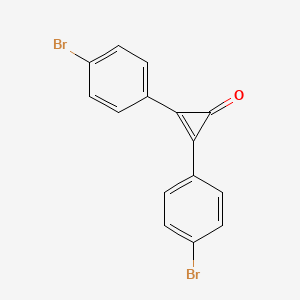
![3-(17-Ethenyl-12-ethyl-13,18,22,27-tetramethyl-3,5-dioxo-4-oxa-8,24,25,26-tetrazahexacyclo[19.2.1.16,9.111,14.116,19.02,7]heptacosan-23-yl)propanoic acid](/img/structure/B13414272.png)
